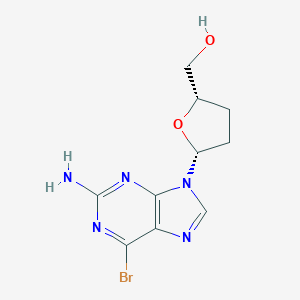
2-Amino-6-bromo-ddP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-bromo-ddP is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs are often used in medicinal chemistry for their potential therapeutic applications, particularly in antiviral and anticancer treatments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-bromo-ddP typically involves multiple steps, starting from a purine base. The bromination at the 6-position and the introduction of the amino group at the 2-position are key steps. The glycosylation reaction to attach the 2,3-dideoxy-beta-D-glycero-pentofuranosyl moiety is another critical step. Specific reaction conditions, such as temperature, solvents, and catalysts, would be optimized for each step.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, focusing on optimizing yield, purity, and cost-effectiveness. This might involve continuous flow chemistry, automated synthesis, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group.
Reduction: Reduction reactions might target the bromine atom, potentially replacing it with a hydrogen atom.
Substitution: Nucleophilic substitution reactions could replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a nitro derivative, while substitution could produce various substituted purines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying nucleic acid interactions and enzyme mechanisms.
Medicine: Potential antiviral and anticancer properties.
Industry: Used in the synthesis of pharmaceuticals and biochemical research tools.
Mechanism of Action
The mechanism of action would depend on its specific application. In antiviral treatments, it might inhibit viral replication by incorporating into viral DNA or RNA, causing chain termination. In anticancer treatments, it could interfere with DNA synthesis in rapidly dividing cells.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-6-chloro-9-(2,3-dideoxy-beta-D-glycero-pentofuranosyl)-9H-purine
- 2-Amino-6-fluoro-9-(2,3-dideoxy-beta-D-glycero-pentofuranosyl)-9H-purine
Uniqueness
The presence of the bromine atom at the 6-position might confer unique reactivity and biological activity compared to other halogenated analogs. This could affect its binding affinity to enzymes or receptors, making it a valuable compound for specific therapeutic applications.
Properties
CAS No. |
132194-22-0 |
|---|---|
Molecular Formula |
C10H12BrN5O2 |
Molecular Weight |
314.14 g/mol |
IUPAC Name |
[(2S,5R)-5-(2-amino-6-bromopurin-9-yl)oxolan-2-yl]methanol |
InChI |
InChI=1S/C10H12BrN5O2/c11-8-7-9(15-10(12)14-8)16(4-13-7)6-2-1-5(3-17)18-6/h4-6,17H,1-3H2,(H2,12,14,15)/t5-,6+/m0/s1 |
InChI Key |
WXINSBSCFDVBBO-NTSWFWBYSA-N |
SMILES |
C1CC(OC1CO)N2C=NC3=C2N=C(N=C3Br)N |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1CO)N2C=NC3=C2N=C(N=C3Br)N |
Canonical SMILES |
C1CC(OC1CO)N2C=NC3=C2N=C(N=C3Br)N |
Key on ui other cas no. |
132194-22-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















